molecular formula C21H25NO3 B2916245 4-(2-Hydroxy-3-piperidylpropoxy)phenyl phenyl ketone CAS No. 700854-58-6

4-(2-Hydroxy-3-piperidylpropoxy)phenyl phenyl ketone

Cat. No. B2916245
CAS RN: 700854-58-6
M. Wt: 339.435
InChI Key: QAGYZDAQFJOVLF-UHFFFAOYSA-N
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Description

  • It combines the bisphenol fluorene structure with hydroxyl and acrylate functional groups, exhibiting heat resistance and a high refractive index .

Scientific Research Applications

Anion Binding Properties and Structural Studies

  • The synthesis and structural analysis of calix[4]pyrroles, which share a synthetic pathway with the chemical , demonstrate their unique anion binding properties due to deep cavities and fixed walls. These molecules show selectivity and binding effects attributable to the structure of the cavities, offering insights into the development of selective anion receptors (Anzenbacher et al., 1999).

Catalytic Cycles and Enantioselective Catalysis

  • Research into the catalytic cycle of asymmetric 1,4-addition reactions and the development of highly enantioselective catalysts for such processes highlights the utility of complex molecules in facilitating selective chemical transformations, enhancing the synthesis of various organic compounds (Hayashi et al., 2002).

Oxidation and Reduction Reactions

  • Studies on the oxidation of olefins and the reductive aldol cyclization of unsaturated amides with ketones illustrate the chemical versatility and reactivity of these compounds, enabling the synthesis of optically active and functionally diverse molecules (Hamed & Henry, 1997).

Synthesis of Hydroxy Ketones

  • Biocatalytic strategies for the synthesis of alpha-hydroxy ketones are highlighted as an important area of research, with applications in the pharmaceutical industry due to their roles as building blocks for more complex molecules. These strategies offer environmentally friendly and efficient methods for obtaining enantiomerically enriched compounds (Hoyos et al., 2010).

Photolabile Protecting Groups

  • The development of photolabile protecting groups for aldehydes and ketones, allowing for the controlled release of these functional groups under specific conditions, demonstrates the application of complex ketones in the field of photochemistry and materials science (Lu et al., 2003).

properties

IUPAC Name

[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-19(15-22-13-5-2-6-14-22)16-25-20-11-9-18(10-12-20)21(24)17-7-3-1-4-8-17/h1,3-4,7-12,19,23H,2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGYZDAQFJOVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzoylphenoxy)-3-(piperidin-1-yl)propan-2-ol

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